(4-bromo-1-methyl-1H-pyrazol-3-yl)(4-{[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}piperazin-1-yl)methanone
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Overview
Description
1-(4-Bromo-1-methyl-1H-pyrazole-3-carbonyl)-4-[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a pyrazolopyrimidine core, and a piperazine moiety. The presence of bromine and difluoromethyl groups further adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromo-1-methyl-1H-pyrazole-3-carbonyl)-4-[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl]piperazine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrazolopyrimidine intermediates, followed by their coupling with the piperazine derivative.
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Synthesis of 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid:
- Starting with 4-bromo-1-methylpyrazole, the carboxylation reaction is carried out using carbon dioxide under basic conditions to yield the carboxylic acid derivative.
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Formation of pyrazolopyrimidine core:
- The pyrazolopyrimidine core is synthesized through a cyclization reaction involving appropriate precursors such as 5-phenyl-1H-pyrazole-3-carboxylic acid and difluoromethyl ketone under acidic conditions.
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Coupling with piperazine:
- The final step involves the coupling of the pyrazole and pyrazolopyrimidine intermediates with piperazine using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent such as dichloromethane.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 1-(4-bromo-1-methyl-1H-pyrazole-3-carbonyl)-4-[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl]piperazine can undergo various chemical reactions, including:
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Substitution Reactions:
- The bromine atom in the pyrazole ring can be substituted with nucleophiles such as amines or thiols under basic conditions.
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Oxidation Reactions:
- The methyl group on the pyrazole ring can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
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Reduction Reactions:
- The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, ethanol, water
Major Products Formed:
- Substituted pyrazole derivatives
- Carboxylic acids
- Alcohols
Scientific Research Applications
1-(4-bromo-1-methyl-1H-pyrazole-3-carbonyl)-4-[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl]piperazine has several applications in scientific research:
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Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
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Biology:
- Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
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Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
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Industry:
- Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-bromo-1-methyl-1H-pyrazole-3-carbonyl)-4-[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl]piperazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific active sites, modulating the activity of these targets. For example, the pyrazole and pyrazolopyrimidine moieties may interact with enzyme active sites, inhibiting their function and leading to downstream biological effects.
Comparison with Similar Compounds
- 1-(4-chloro-1-methyl-1H-pyrazole-3-carbonyl)-4-[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl]piperazine
- 1-(4-bromo-1-methyl-1H-pyrazole-3-carbonyl)-4-[7-(trifluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl]piperazine
Comparison:
- The presence of different halogen atoms (bromine vs. chlorine) or substituents (difluoromethyl vs. trifluoromethyl) can significantly alter the compound’s reactivity and biological activity.
- 1-(4-bromo-1-methyl-1H-pyrazole-3-carbonyl)-4-[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl]piperazine is unique due to its specific combination of functional groups, which may confer distinct properties compared to its analogs.
Properties
Molecular Formula |
C23H20BrF2N7O2 |
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Molecular Weight |
544.4 g/mol |
IUPAC Name |
[4-(4-bromo-1-methylpyrazole-3-carbonyl)piperazin-1-yl]-[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]methanone |
InChI |
InChI=1S/C23H20BrF2N7O2/c1-30-13-16(24)19(29-30)23(35)32-9-7-31(8-10-32)22(34)15-12-27-33-18(20(25)26)11-17(28-21(15)33)14-5-3-2-4-6-14/h2-6,11-13,20H,7-10H2,1H3 |
InChI Key |
MFBFRECKNBIGEA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N2CCN(CC2)C(=O)C3=C4N=C(C=C(N4N=C3)C(F)F)C5=CC=CC=C5)Br |
Origin of Product |
United States |
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